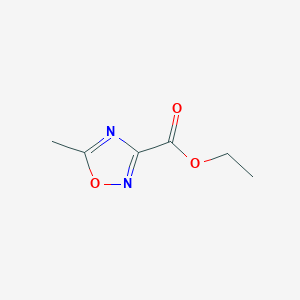

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS No.: 40699-38-5

Cat. No.: VC2455067

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40699-38-5 |

|---|---|

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3 |

| Standard InChI Key | HNDWRTBIZFQJTB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=N1)C |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C |

Introduction

Chemical Identity and Structure

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate belongs to the oxadiazole family of heterocyclic compounds. Its structure is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with specific substitutions that define its chemical behavior and applications.

Basic Identification Data

The compound can be identified through several standard chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 40699-38-5 |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |

| SMILES Notation | CCOC(=O)C1=NOC(=N1)C |

| InChI | InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3 |

| InChIKey | HNDWRTBIZFQJTB-UHFFFAOYSA-N |

Structural Characteristics

The 1,2,4-oxadiazole ring forms the core structure of this compound, with a methyl group at position 5 and an ethyl carboxylate group at position 3. This arrangement creates a molecule with specific electronic properties that influence its reactivity patterns and potential applications. The presence of the carboxylate group provides an electrophilic site, while the oxadiazole ring contributes to the compound's aromaticity and stability .

Physical and Chemical Properties

Physical Properties

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is typically observed as a solid at room temperature. Its physical properties are important considerations for storage, handling, and application in various research contexts.

Spectroscopic Properties

Mass spectrometry data reveals specific adduct formations that aid in compound identification and analysis. The predicted collision cross-section (CCS) values for various adducts provide valuable data for analytical chemists working with this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.06078 | 130.2 |

| [M+Na]⁺ | 179.04272 | 141.3 |

| [M+NH₄]⁺ | 174.08732 | 136.7 |

| [M+K]⁺ | 195.01666 | 139.5 |

| [M-H]⁻ | 155.04622 | 130.3 |

| [M+Na-2H]⁻ | 177.02817 | 134.3 |

| [M]⁺ | 156.05295 | 131.5 |

| [M]⁻ | 156.05405 | 131.5 |

These predicted collision cross-section values are particularly useful in ion mobility spectrometry studies and can aid in compound identification in complex mixtures .

Synthesis Methods

Laboratory Synthesis

The synthesis of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be accomplished through various synthetic routes. A common approach involves the cyclocondensation reaction of appropriate precursors. The synthesis typically begins with ethyl hydrazinecarboxylate, which undergoes reaction with acetic anhydride to form an intermediate that is subsequently oxidized using manganese dioxide to yield the final oxadiazole product.

This synthetic pathway offers several advantages including relatively mild reaction conditions and moderate to good yields, making it suitable for both laboratory-scale preparation and potential industrial applications.

Industrial Production Considerations

For industrial-scale synthesis, reaction parameters must be carefully optimized to ensure cost-effectiveness and environmental sustainability. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent product quality. The scalability of these synthetic methods represents an important consideration for commercial applications of this compound.

Chemical Reactivity

Reaction Types

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate exhibits diverse chemical reactivity that can be leveraged for various synthetic applications. Key reaction types include:

-

Oxidation reactions - yielding various oxadiazole derivatives with modified functional groups

-

Reduction reactions - producing reduced forms of the original compound

-

Nucleophilic substitution - particularly at the ester group, allowing for derivatization

-

Hydrolysis - of the ethyl ester group to yield the corresponding carboxylic acid

Reactivity Parameters

The reactivity of this compound is influenced by several factors, including:

-

The electron-withdrawing effects of the oxadiazole ring

-

The presence of the ester group, which serves as an electrophilic site

-

The relative stability of the heterocyclic ring system

-

Steric considerations related to the methyl substituent

These parameters collectively determine the compound's behavior in various chemical transformations and its potential utility in synthetic applications.

Biological Activities and Applications

Antimicrobial Properties

Research into the biological activities of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has revealed promising antimicrobial potential. The compound and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in the development of new antimicrobial agents.

Studies have shown inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values that compare favorably with some standard antibiotics. This antimicrobial activity is likely related to the compound's ability to interact with specific bacterial targets, though the precise mechanisms require further elucidation.

Anticancer Research

One of the most significant areas of research involving ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate and related oxadiazole derivatives centers on their potential anticancer properties. In vitro studies using human cancer cell lines have yielded promising results that warrant continued investigation.

Research using breast cancer cell lines (MCF-7) has demonstrated that treatment with this compound or its derivatives can increase apoptosis rates and modulate gene expression related to cell cycle regulation. The mechanism appears to involve interaction with key proteins implicated in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC).

The following table summarizes reported anticancer activity against various cell lines:

| Cell Line | Type | Observed Effects |

|---|---|---|

| MCF-7 | Breast cancer | Increased apoptosis rates, cell cycle modulation |

| HeLa | Cervical cancer | Cytotoxicity, inhibition of proliferation |

| A549 | Lung cancer | Moderate growth inhibition |

| HCT116 | Colon cancer | Significant cytotoxicity |

Agricultural Applications

In the agricultural sector, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has been explored for potential applications as a pesticide or herbicide. The compound's biological activity against various plant pathogens makes it a candidate for further development in crop protection strategies. Research in this area continues to evaluate efficacy, environmental impact, and safety profiles.

Structure-Activity Relationships

Molecular Features and Activity Correlation

Understanding the relationship between the structural features of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate and its biological activities provides valuable insights for rational design of derivatives with enhanced properties. Key structural elements that influence activity include:

-

The oxadiazole core - essential for biological activity

-

The methyl substituent at position 5 - affects lipophilicity and receptor interactions

-

The ethyl carboxylate group - provides potential for further derivatization and may serve as a hydrogen bond acceptor in biological systems

Modifications to these structural features can significantly impact the compound's biological profile, allowing for the development of derivatives with optimized properties for specific applications.

Comparative Analysis with Related Compounds

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate belongs to the broader family of oxadiazole compounds, which includes several structural isomers with distinct properties and applications. Comparative analysis with other oxadiazole compounds reveals important differences in reactivity, stability, and biological activity.

Unlike 1,2,3-oxadiazoles, which tend to be less stable, the 1,2,4-oxadiazole structure of this compound contributes to its relatively high stability, making it suitable for various applications. Compared to 1,3,4-oxadiazoles, which are widely studied for their biological activities, 1,2,4-oxadiazoles like ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate often exhibit distinct activity profiles that can be leveraged for specific therapeutic targets.

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques are commonly employed for the identification and characterization of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation through characteristic signals for the methyl, ethyl, and heterocyclic protons

-

Infrared (IR) spectroscopy reveals distinctive absorption bands associated with the ester carbonyl and heterocyclic ring

-

Mass spectrometry generates fragmentation patterns useful for compound identification, with characteristic m/z values as detailed in section 2.2

Chromatographic Analysis

Chromatographic methods useful for the analysis of this compound include:

-

High-Performance Liquid Chromatography (HPLC) - typically employing reverse-phase conditions

-

Gas Chromatography (GC) - suitable for volatility-based separation and analysis

-

Thin-Layer Chromatography (TLC) - useful for reaction monitoring and purity assessment

These analytical methods collectively provide a comprehensive approach to compound characterization, enabling researchers to confirm structure, assess purity, and monitor reactions involving this oxadiazole derivative.

Research Directions and Future Perspectives

Current Research Trends

Current research involving ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate focuses on several promising directions:

-

Development of structure-activity relationship models to guide the design of more potent derivatives

-

Exploration of novel synthetic methodologies to improve yield and sustainability

-

Detailed investigation of mechanisms underlying the compound's biological activities

-

Formulation studies aimed at enhancing delivery and efficacy in potential applications

Future Research Opportunities

Several promising avenues for future research include:

-

Computational studies to predict interactions with biological targets

-

Development of hybrid molecules incorporating the oxadiazole scaffold with other pharmacophores

-

Investigation of potential applications in materials science, particularly in electronic materials

-

Expansion of biological activity screening to include additional therapeutic targets and agricultural applications

These research directions highlight the ongoing interest in this compound and its derivatives, suggesting continued scientific and practical relevance in the coming years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume